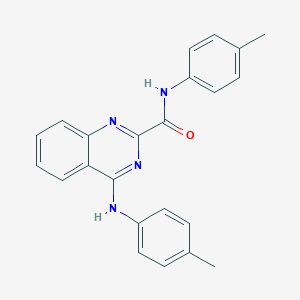
N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, commonly known as IBMS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. It is a heterocyclic compound that contains both benzimidazole and sulfonamide moieties, which are known to possess various pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of IBMS is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and topoisomerase, which are involved in cancer cell proliferation and survival. Additionally, IBMS has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Moreover, IBMS has been found to inhibit the activity of various inflammatory mediators, such as NF-κB and COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
IBMS has been shown to possess various biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, induction of apoptosis, and inhibition of inflammatory mediators. Additionally, IBMS has been found to possess antibacterial and antifungal activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IBMS is its potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. Additionally, IBMS has been found to possess anti-inflammatory, antibacterial, and antifungal activity, which could have potential therapeutic applications in various diseases. However, one of the limitations of IBMS is its relatively low solubility in water, which could limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on IBMS, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. Additionally, the development of novel drug delivery systems could improve the bioavailability and efficacy of IBMS in vivo.
Métodos De Síntesis
The synthesis of IBMS can be achieved through a multistep process that involves the reaction of 4-iodoaniline with ethyl 2-aminobenzoate, followed by the cyclization of the resulting intermediate with chlorosulfonic acid and subsequent treatment with sodium hydroxide. The final product is obtained in good yield and high purity.
Aplicaciones Científicas De Investigación
IBMS has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, IBMS has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, IBMS has been found to possess antibacterial and antifungal activity against various pathogens.
Propiedades
Nombre del producto |
N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
|---|---|
Fórmula molecular |
C13H10IN3O3S |
Peso molecular |
415.21 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C13H10IN3O3S/c14-8-1-3-9(4-2-8)17-21(19,20)10-5-6-11-12(7-10)16-13(18)15-11/h1-7,17H,(H2,15,16,18) |
Clave InChI |
WISABQMMYURREW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)I |
SMILES canónico |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)

![N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B254635.png)
![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)
![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)

![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)